2-Fluoro-3-(trifluoromethyl)benzyl bromide

Medicinal Chemistry Drug Design Physicochemical Properties

2-Fluoro-3-(trifluoromethyl)benzyl bromide (CAS 184970-25-0) is a fluorinated aromatic benzyl bromide. The compound features a bromomethyl group ortho to a fluorine atom and meta to a trifluoromethyl group, imparting distinct electronic properties.

Molecular Formula C8H5BrF4
Molecular Weight 257.02 g/mol
CAS No. 184970-25-0
Cat. No. B065707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3-(trifluoromethyl)benzyl bromide
CAS184970-25-0
Molecular FormulaC8H5BrF4
Molecular Weight257.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)C(F)(F)F)F)CBr
InChIInChI=1S/C8H5BrF4/c9-4-5-2-1-3-6(7(5)10)8(11,12)13/h1-3H,4H2
InChIKeyQBEHXDXQUVMEQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-3-(trifluoromethyl)benzyl bromide (CAS 184970-25-0): Strategic Procurement for Fluorinated Building Blocks


2-Fluoro-3-(trifluoromethyl)benzyl bromide (CAS 184970-25-0) is a fluorinated aromatic benzyl bromide . The compound features a bromomethyl group ortho to a fluorine atom and meta to a trifluoromethyl group, imparting distinct electronic properties [1]. It is typically supplied as a white to light yellow crystalline powder with a purity of 97% and is primarily employed as a reactive electrophilic building block in organic synthesis [2].

The Cost of Using 3-(Trifluoromethyl)benzyl Bromide Instead of 2-Fluoro-3-(trifluoromethyl)benzyl bromide in Synthesis


Simply substituting a non-fluorinated analog like 3-(trifluoromethyl)benzyl bromide (CAS 402-23-3) for 2-fluoro-3-(trifluoromethyl)benzyl bromide will alter reaction outcomes. The ortho-fluorine atom in the target compound significantly modifies its physicochemical properties and reactivity profile compared to the unsubstituted analog [1]. This difference affects solubility, logP, and electrophilicity, ultimately impacting yield and product profile in downstream applications [1]. The following quantitative evidence details these critical differentiations.

Quantified Differentiation: How 2-Fluoro-3-(trifluoromethyl)benzyl bromide Outperforms Analogs


Enhanced Lipophilicity vs. Non-Fluorinated Analog: A Critical Differentiator for Membrane Permeability

The introduction of a fluorine atom ortho to the benzylic position in 2-fluoro-3-(trifluoromethyl)benzyl bromide significantly increases its lipophilicity compared to the non-fluorinated analog, 3-(trifluoromethyl)benzyl bromide. The target compound has a calculated logP of 3.5, whereas 3-(trifluoromethyl)benzyl bromide has a logP of approximately 3.0 [1][2].

Medicinal Chemistry Drug Design Physicochemical Properties

Distinct Physical State: Solid Handling and Purity Advantages over Liquid Analogs

2-Fluoro-3-(trifluoromethyl)benzyl bromide is a solid at room temperature with a melting point of 58-62 °C . This contrasts with 3-(trifluoromethyl)benzyl bromide, which is a liquid with a boiling point of 69 °C at 4 mmHg . The 2-fluoro-4-(trifluoromethyl)benzyl bromide isomer also exhibits a lower melting point of 28-30 °C, making it a low-melting solid or liquid at ambient temperatures .

Process Chemistry Procurement Handling

Improved Reactivity in Cu-Mediated Trifluoromethylation via Electronic Activation

The presence of an ortho-fluorine atom in 2-fluoro-3-(trifluoromethyl)benzyl bromide enhances the electrophilicity of the benzylic carbon, leading to improved reactivity in copper-mediated trifluoromethylation reactions compared to benzyl bromides lacking this fluorine substituent. This effect is demonstrated in the work of Kawai et al. (2011), where a broad substrate scope of benzyl bromides was employed, and the yields for reactions involving 2-fluoro-3-(trifluoromethyl)benzyl bromide (as part of a substrate class) are reported to be good to high, typically >60% [1].

Synthetic Methodology Fluorination Reaction Yield

High-Value Procurement Scenarios for 2-Fluoro-3-(trifluoromethyl)benzyl bromide


Medicinal Chemistry: Synthesis of Lipophilic Drug Candidates

Procure this compound as a building block for medicinal chemistry programs focused on central nervous system (CNS) or other targets requiring high membrane permeability. The enhanced lipophilicity (logP 3.5) of this fluorinated benzyl bromide is a critical design element for crossing biological barriers .

Process Chemistry: Streamlined Synthesis via Solid-Phase Handling

Select 2-fluoro-3-(trifluoromethyl)benzyl bromide for scale-up operations where precise weighing and safe handling of a solid intermediate are prioritized over liquid reagents. Its melting point of 58-62 °C ensures it remains a stable solid under typical laboratory and pilot plant conditions, unlike its lower-melting or liquid analogs .

Agrochemical Intermediate: Building Block for Fluorinated Pesticides

Use 2-fluoro-3-(trifluoromethyl)benzyl bromide as a key intermediate in the synthesis of novel fluorinated agrochemicals. The compound's unique substitution pattern and high reactivity enable the construction of complex molecules with enhanced metabolic stability, a common requirement for modern crop protection agents .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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